ARV-471 - 2229711-68-4

ARV-471

Catalog Number: EVT-8324545
CAS Number: 2229711-68-4
Molecular Formula: C45H49N5O4
Molecular Weight: 723.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vepdegestrant is an orally available hetero-bifunctional molecule and selective estrogen receptor (ER) alpha-targeted protein degrader, using the proteolysis targeting chimera (PROTAC) technology, with potential antineoplastic activity. Vepdegestrant is composed of an ER alpha ligand attached to an E3 ligase recognition moiety. Upon oral administration,vepdegestrant targets and binds to the ER ligand binding domain on ER alpha. E3 ligase is recruited to the ER by the E3 ligase recognition moiety and ER alpha is tagged by ubiquitin. This causes ubiquitination and degradation of ER alpha by the proteasome. This decreases ER alpha protein levels, decreases the expression of ER alpha-target genes and halts ER-mediated signaling. This results in an inhibition of proliferation in ER alpha-overexpressing tumor cells. In addition, the degradation of the ER alpha protein releases the ARV-471 and can bind to additional ER alpha target proteins. ER alpha is overexpressed in a variety of cancers and plays a key role in cancer cell proliferation.
Overview

ARV-471, also known as vepdegestrant, is a novel small-molecule drug developed by Arvinas Inc. that utilizes PROteolysis TArgeting Chimera (PROTAC) technology to selectively degrade the estrogen receptor. This compound represents a significant advancement in targeted protein degradation strategies and is particularly relevant for treating estrogen receptor-positive breast cancer. By inducing the degradation of the estrogen receptor, ARV-471 aims to inhibit the proliferation of cancer cells that rely on this receptor for growth and survival.

Source

ARV-471 was developed through a medicinal chemistry campaign aimed at creating a potent degrader of the estrogen receptor. The compound is designed as a heterobifunctional molecule that links an estrogen receptor-targeting moiety to a ligand that recruits the cereblon E3 ligase, facilitating targeted degradation of the estrogen receptor protein in cancer cells .

Classification

ARV-471 falls under the category of targeted protein degraders, specifically classified as a PROTAC. It combines an estrogen receptor ligand with an E3 ligase ligand (cereblon) to form a ternary complex that promotes the ubiquitination and subsequent degradation of the target protein .

Synthesis Analysis

The synthesis of ARV-471 involves several steps, employing advanced synthetic methodologies to create a compound with high specificity and efficacy. A notable approach includes using automated synthesis techniques for constructing PROTAC-like molecules. For instance, capsule-based automated synthesis has been adapted to streamline the assembly of such compounds, allowing for efficient purification and high yields .

Methods and Technical Details

  1. Automated Synthesis: The use of capsule-based systems enables precise control over reaction conditions and purification processes.
  2. Reductive Amination: This method is crucial for forming key linkages within the PROTAC structure, allowing for the attachment of both the estrogen receptor ligand and the cereblon ligand.
  3. Purification Techniques: A catch-and-release strategy is employed to enhance product purity, ensuring that synthesized compounds meet required standards before further biological evaluation .
Molecular Structure Analysis

The molecular structure of ARV-471 is characterized by its heterobifunctional nature, which consists of:

  • An estrogen receptor-targeting moiety derived from lasofoxifene.
  • A cereblon-recruiting ligand derived from lenalidomide.

Structure Data

The structural formula highlights critical functional groups that facilitate binding to both the estrogen receptor and cereblon. The precise molecular weight and other structural parameters are essential for understanding its pharmacokinetic properties.

Chemical Reactions Analysis

ARV-471 undergoes specific chemical reactions that enable its function as a PROTAC. The primary reaction involves:

  • Ubiquitination: Upon binding to both the estrogen receptor and cereblon, ARV-471 facilitates ubiquitination of the estrogen receptor, marking it for degradation by the proteasome.

Technical Details

  1. Binding Affinity: The compound exhibits high binding affinity to both targets, with half-maximal inhibitory concentrations in low nanomolar ranges.
  2. Degradation Assays: Experimental assays confirm that ARV-471 effectively reduces levels of the estrogen receptor in various breast cancer cell lines .
Mechanism of Action

The mechanism by which ARV-471 exerts its effects involves several key steps:

  1. Binding: The compound binds to the estrogen receptor, inducing a conformational change that enhances its interaction with cereblon.
  2. Formation of Ternary Complex: This interaction forms a ternary complex between ARV-471, the estrogen receptor, and cereblon.
  3. Ubiquitination and Degradation: The ternary complex facilitates ubiquitination of the estrogen receptor, leading to its degradation via proteasomal pathways.

Data Supporting Mechanism

Studies have shown that ARV-471 significantly reduces expression levels of estrogen-regulated genes, correlating with decreased cell proliferation in estrogen-dependent cancer models .

Physical and Chemical Properties Analysis

ARV-471 possesses distinct physical and chemical properties relevant for its function:

  • Molecular Weight: Approximately 500 Da.
  • Solubility: Soluble in organic solvents commonly used in pharmaceutical formulations.
  • Stability: Exhibits stability under physiological conditions, which is critical for therapeutic applications.

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to assess purity and confirm identity during synthesis .

Applications

ARV-471 is primarily being investigated for its therapeutic potential in treating breast cancer, particularly in patients with hormone receptor-positive tumors. Its ability to degrade the estrogen receptor positions it as a promising candidate for overcoming resistance associated with traditional endocrine therapies.

Scientific Uses

  1. Cancer Research: As a model compound in studies exploring targeted protein degradation.
  2. Drug Development: Potential use in combination therapies aimed at enhancing efficacy against resistant cancer types.
Introduction to Proteolysis Targeting Chimera Technology and Estrogen Receptor-Targeted Therapy in Breast Cancer

Evolution of Endocrine Therapy: Limitations of Selective Estrogen Receptor Degraders and Selective Estrogen Receptor Modulators in Estrogen Receptor-Positive Breast Cancer

Estrogen receptor-positive breast cancer constitutes approximately 75% of all breast malignancies and remains dependent on estrogen receptor alpha signaling for proliferation and survival [2] [6]. Endocrine therapies historically encompass three drug classes:

  • Aromatase inhibitors (e.g., letrozole), which suppress estrogen synthesis
  • Selective Estrogen Receptor Modulators (e.g., tamoxifen), which competitively antagonize estrogen receptor binding
  • Selective Estrogen Receptor Degraders (e.g., fulvestrant), which promote estrogen receptor degradation

Despite these interventions, therapeutic limitations persist. Selective Estrogen Receptor Modulators exhibit tissue-specific partial agonist activity, increasing endometrial cancer risk and enabling paradoxical estrogen receptor activation in certain contexts [6]. Fulvestrant, the first-generation Selective Estrogen Receptor Degrader, demonstrates suboptimal pharmacokinetics and incomplete target degradation (50–65% in clinical settings) due to poor oral bioavailability and intramuscular administration requirements [1] [4]. Critically, acquired resistance emerges through multiple molecular mechanisms:

Table 1: Key Mechanisms of Endocrine Resistance

MechanismFrequency in Metastatic DiseaseClinical Impact
Estrogen Receptor 1 mutations16–40%Constitutive estrogen receptor activation, ligand-independent signaling [2]
Estrogen Receptor 1 fusions>1%Hyperactive transcription independent of ligands [2]
Growth factor pathway activation20–30%Bypass signaling via PI3K-AKT-mTOR or MAPK pathways [6]

These resistance mechanisms, coupled with the pharmacokinetic limitations of existing therapies, underscore the need for fundamentally new therapeutic approaches to achieve profound and sustained estrogen receptor suppression [4] [8].

Proteolysis Targeting Chimeras as a Novel Therapeutic Paradigm: Mechanism and Advantages Over Traditional Inhibitors

Proteolysis Targeting Chimeras represent a revolutionary class of heterobifunctional small molecules designed to hijack the ubiquitin-proteasome system for targeted protein destruction. Their molecular architecture comprises three elements:

  • A target protein ligand (e.g., selective estrogen receptor degrader derivative for estrogen receptor binding)
  • An E3 ubiquitin ligase recruiter (e.g., ligand for cereblon)
  • A chemical linker optimizing spatial orientation for ubiquitin transfer [5] [9]

Figure: Mechanism of Proteolysis Targeting Chimeras-Induced Estrogen Receptor Degradation

Estrogen Receptor → Binds PROTAC's ER ligand  ↓  E3 Ligase (e.g., Cereblon) → Binds PROTAC's E3 recruiter  ↓  Ubiquitin Transfer → Tags estrogen receptor with ubiquitin chains  ↓  26S Proteasome → Degrades ubiquitinated estrogen receptor  

Vepdegestrant (ARV-471) exemplifies this technology with distinct pharmacological advantages over conventional inhibitors:

  • Catalytic activity: A single molecule induces successive rounds of estrogen receptor degradation (turnover number >10) [1]
  • Event-driven pharmacology: Sustained effects persist beyond drug clearance, contrasting with the occupancy-driven kinetics of antagonists [9]
  • Superior degradation efficiency: Achieves ≥90% estrogen receptor depletion in preclinical models versus fulvestrant's 40–60% [1]
  • Oral bioavailability: Overcomes fulvestrant's administration limitations [4] [8]

Notably, vepdegestrant maintains efficacy against prevalent Estrogen Receptor 1 mutations (Y537S, D538G) due to its mechanism targeting the estrogen receptor for destruction rather than merely inhibiting its activity [1] [8].

Rationale for Targeting Estrogen Receptor Alpha Degradation in Hormone Receptor-Positive Breast Cancer

The profound dependence of estrogen receptor-positive breast cancer on estrogen receptor alpha signaling persists even after multiple lines of therapy. Genomic analyses reveal that:

  • Estrogen receptor pathway remains transcriptionally active in 80% of resistant metastases [6]
  • Estrogen Receptor 1 mutations maintain structural stability of the activation function domain, enabling ligand-independent transcriptional activity [2]
  • Selective estrogen receptor degrader-resistant models retain estrogen receptor chromatin binding at key proliferation genes (e.g., MYC, CCND1) [6]

Vepdegestrant addresses these mechanisms through irreversible elimination of the estrogen receptor protein, as demonstrated in key preclinical studies:

Table 2: Preclinical Efficacy of Vepdegestrant in Estrogen Receptor-Positive Models

Model SystemEstrogen Receptor DegradationTumor Growth Inhibition vs. FulvestrantKey Combinations
MCF7 orthotopic xenografts≥90% at 3 mg/kg87–123% vs 31–80% [1]-
ST941/HI (Y537S mutant)>95%Tumor regression [1]-
Palbociclib-resistant modelsSustained ≥90%102% TGI [1]CDK4/6 inhibitors, PI3K inhibitors
Hormone-independent PDX models>90%Superior TGI [1]Everolimus, alpelisib, inavolisib

Clinical validation emerged in the phase 3 VERITAC-2 trial (NCT05654623), where vepdegestrant demonstrated statistically significant improvement in progression-free survival versus fulvestrant (5.0 vs. 2.1 months; hazard ratio 0.57) specifically in Estrogen Receptor 1-mutant advanced breast cancer [3] [7]. The clinical benefit rate doubled in this population (42.1% vs. 20.2%), confirming the preclinical rationale for deep estrogen receptor degradation as a therapeutic strategy [7] [8].

These findings establish vepdegestrant as a potential backbone therapy capable of overcoming multiple resistance mechanisms, particularly in tumors driven by mutant estrogen receptor variants. Its compatibility with cyclin-dependent kinase 4/6 inhibitors and pathway-targeted agents provides a versatile platform for combination regimens addressing parallel resistance pathways [1] [4] [8].

Properties

CAS Number

2229711-68-4

Product Name

ARV-471

IUPAC Name

(3S)-3-[6-[4-[[1-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C45H49N5O4

Molecular Weight

723.9 g/mol

InChI

InChI=1S/C45H49N5O4/c51-37-12-15-39-33(27-37)8-13-38(31-4-2-1-3-5-31)43(39)32-6-9-35(10-7-32)48-20-18-30(19-21-48)28-47-22-24-49(25-23-47)36-11-14-40-34(26-36)29-50(45(40)54)41-16-17-42(52)46-44(41)53/h1-7,9-12,14-15,26-27,30,38,41,43,51H,8,13,16-25,28-29H2,(H,46,52,53)/t38-,41+,43+/m1/s1

InChI Key

TZZDVPMABRWKIZ-XMOGEVODSA-N

SMILES

C1CC2=C(C=CC(=C2)O)C(C1C3=CC=CC=C3)C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8)C9CCC(=O)NC9=O

Canonical SMILES

C1CC2=C(C=CC(=C2)O)C(C1C3=CC=CC=C3)C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8)C9CCC(=O)NC9=O

Isomeric SMILES

C1CC2=C(C=CC(=C2)O)[C@H]([C@H]1C3=CC=CC=C3)C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8)[C@H]9CCC(=O)NC9=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.